Home > Products > Screening Compounds P60581 > Paltusotine hydrochloride
Paltusotine hydrochloride - 2361216-83-1

Paltusotine hydrochloride

Catalog Number: EVT-12885177
CAS Number: 2361216-83-1
Molecular Formula: C27H23ClF2N4O
Molecular Weight: 492.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Paltusotine hydrochloride, also known as CRN00808, is a novel small molecule that acts as a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2). It was developed primarily for the treatment of acromegaly and neuroendocrine tumors. The compound has shown promising results in clinical trials, demonstrating good tolerability and efficacy in reducing growth hormone secretion and lowering insulin-like growth factor 1 (IGF-1) levels in patients.

Source

Paltusotine was discovered by Crinetics Pharmaceuticals, Inc. and is currently undergoing various phases of clinical trials. As of November 2024, it has reached the New Drug Application/Biologics License Application (NDA/BLA) stage for acromegaly treatment and is in Phase 2 trials for carcinoid tumors and ileal neoplasms .

Classification

Paltusotine is classified as a small molecule drug, specifically a selective SSTR2 agonist. Its molecular formula is C27H22F2N4O, with a molecular weight of 456.5 g/mol . The compound is recognized for its ability to selectively activate SSTR2 while exhibiting minimal interaction with other somatostatin receptor subtypes, making it a significant advancement in targeted therapies for related conditions .

Synthesis Analysis

Methods

The synthesis of paltusotine involves multiple steps that utilize advanced organic chemistry techniques. The primary synthetic routes include:

  1. Nucleophilic Substitution: Starting from 3-bromo-4,6-dichloroquinoline, nucleophilic replacement generates key intermediates through selective coupling reactions.
  2. Suzuki Coupling: This method is employed to introduce various substituents at specific positions on the quinoline structure, enhancing the compound's potency and selectivity .

Technical Details

The synthesis process has been optimized to achieve high purity (>95%) of the final product, which is crucial for its therapeutic application. The structural modifications during synthesis have been guided by structure-activity relationship (SAR) studies that identify how different substituents affect biological activity .

Molecular Structure Analysis

Structure

Paltusotine's structure consists of a quinoline core substituted with an aminopiperidine moiety and a hydroxybenzonitrile group. The specific chemical structure can be represented as:

3 4 4 aminopiperidin 1 yl 3 3 5 difluorophenyl quinolin 6 yl 2 hydroxybenzonitrile\text{3 4 4 aminopiperidin 1 yl 3 3 5 difluorophenyl quinolin 6 yl 2 hydroxybenzonitrile}

Data

Key structural data includes:

  • Molecular Weight: 456.5 g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 3
  • Topological Polar Surface Area: 86.2 Ų .
Chemical Reactions Analysis

Paltusotine exhibits specific chemical reactivity patterns that are critical for its pharmacological activity.

Reactions

The compound does not inhibit major cytochrome P450 enzymes or the hERG ion channel, indicating a favorable safety profile concerning metabolic interactions . Its binding affinity to SSTR2 suggests that it engages in specific interactions that stabilize the receptor-ligand complex.

Technical Details

The binding mechanism involves forming hydrogen bonds and hydrophobic interactions with key residues within the receptor's orthosteric binding pocket, facilitating receptor activation and downstream signaling pathways .

Mechanism of Action

Paltusotine functions by selectively activating SSTR2, which plays a crucial role in inhibiting growth hormone release and modulating various endocrine functions.

Process

Upon binding to SSTR2, paltusotine induces conformational changes in the receptor that activate intracellular signaling pathways mediated by G-proteins, particularly Gi proteins. This activation leads to decreased cyclic adenosine monophosphate (cAMP) levels and subsequent inhibition of growth hormone secretion from pituitary cells .

Data

Studies have shown that paltusotine effectively reduces stimulated growth hormone levels in both animal models and human clinical settings, supporting its therapeutic potential in managing conditions like acromegaly .

Physical and Chemical Properties Analysis

Physical Properties

Paltusotine hydrochloride appears as a white to off-white solid with high solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Melting Point: Not explicitly stated but inferred to be stable under standard laboratory conditions.
  • Stability: The compound is stable under physiological conditions, which is essential for its therapeutic use.

Relevant data includes:

  • XLogP3: 5.3
  • Complexity: 727
  • Heavy Atom Count: 34 .
Applications

Paltusotine has significant scientific applications primarily in endocrinology:

  • Treatment of Acromegaly: By reducing excess growth hormone levels.
  • Management of Neuroendocrine Tumors: Particularly carcinoid tumors where somatostatin analogs are beneficial.

The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially expanding its use into other related disorders involving somatostatin dysregulation .

Properties

CAS Number

2361216-83-1

Product Name

Paltusotine hydrochloride

IUPAC Name

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride

Molecular Formula

C27H23ClF2N4O

Molecular Weight

492.9 g/mol

InChI

InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H

InChI Key

BPVXAUKYSITSMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.